Product packaging for 2'-O-MOE-5MeU-3'-phosphoramidite(Cat. No.:)

2'-O-MOE-5MeU-3'-phosphoramidite

Cat. No.: B8248795
M. Wt: 818.9 g/mol
InChI Key: YFRRKZDUDXHJNC-KZQAAKLLSA-N
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Description

Fundamental Role of Post-Transcriptional RNA Modifications

Following transcription, RNA molecules undergo a variety of chemical alterations known as post-transcriptional modifications. wikipedia.org These modifications are not mere decorations but are critical for the proper function and regulation of RNA. nih.gov This process, common in eukaryotes, involves changes like the addition of a 5' cap and a 3' poly-A tail to precursor messenger RNA (pre-mRNA), as well as RNA splicing to remove non-coding introns. wikipedia.org Such modifications occur on various types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). nih.govnumberanalytics.com

There are over 100 known types of RNA modifications, with methylation being one of the most common. nih.govnih.gov These alterations play crucial roles in:

RNA Stability: Modifications can protect RNA from degradation by cellular enzymes (nucleases), thereby extending their functional lifespan. cd-genomics.comnumberanalytics.com For example, 2'-O-methylation enhances the resistance of the RNA backbone to hydrolysis. cd-genomics.com

RNA Structure and Folding: Chemical modifications can influence the three-dimensional structure of RNA, which is essential for its function. They can fine-tune the conformation of molecules like rRNA, ensuring the proper assembly and function of ribosomes, the cellular machinery for protein synthesis. nih.govcd-genomics.com

Molecular Recognition and Interaction: Modifications can affect how RNA interacts with other molecules, such as proteins and other nucleic acids. nih.gov In tRNA, modifications in the anticodon loop are critical for accurate codon-anticodon pairing during translation. numberanalytics.com

The significant cellular energy invested in these processes underscores their biological importance. nih.gov Dysregulation of RNA modifications has been linked to various diseases, making them important targets for research and therapeutic development. numberanalytics.com

Significance of Synthetic Modified Nucleosides as Research Tools

The insights gained from studying natural RNA modifications have spurred the development of synthetic modified nucleosides. These custom-designed molecules are indispensable tools in modern biological research and drug development. nih.gov By incorporating these synthetic analogues into oligonucleotides (short strands of nucleic acid), scientists can create molecules with tailored properties that surpass their natural counterparts. nih.gov

The primary goals of introducing synthetic modifications are to improve the pharmacokinetic and pharmacodynamic properties of oligonucleotides. nih.gov Key advantages include:

Enhanced Nuclease Resistance: Natural RNA and DNA are rapidly degraded by nucleases in the body. Modifications, particularly to the sugar-phosphate backbone, can significantly increase stability and prolong the therapeutic effect.

Increased Binding Affinity: Modifications can enhance the strength and specificity with which an oligonucleotide binds to its target RNA or DNA sequence. This is crucial for applications like antisense therapy, where tight binding is required to inhibit gene expression.

Improved Cellular Uptake: Synthetic modifications can be used to improve the delivery of oligonucleotides into target cells, a major challenge for nucleic acid-based therapies. nih.gov

Reduced Immunogenicity: The immune system can sometimes recognize and react against foreign nucleic acids. Chemical modifications can help to mask oligonucleotides from immune surveillance.

These enhanced properties make synthetic oligonucleotides powerful tools for various applications, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) for gene silencing, diagnostic probes for detecting specific nucleic acid sequences, and aptamers that can bind to specific molecular targets. genelink.comresearchgate.net The compound 5'-O-DMT-2'-O-methyl-5-methyluridine is a prime example of a synthetic building block designed to impart these beneficial properties.

Overview of 2'-O-Methylated Nucleosides and Their Analogues in Nucleic Acid Chemistry

Among the arsenal (B13267) of synthetic modifications, 2'-O-methylation (2'-O-Me) is one of the most widely used and well-studied. This modification involves adding a methyl group to the 2'-hydroxyl position of the ribose sugar, a change that confers several advantageous properties. creative-biolabs.com

Key Properties of 2'-O-Methylated Nucleosides:

PropertyEffect of 2'-O-MethylationScientific Rationale
Nuclease Resistance IncreasedThe methyl group at the 2' position sterically hinders the approach of nuclease enzymes, protecting the phosphodiester backbone from cleavage. cd-genomics.com
Duplex Stability Increased2'-O-Me modification locks the sugar into a C3'-endo conformation, which is favorable for A-form helices (like RNA-DNA duplexes), increasing the melting temperature (Tm) by approximately 1-2°C per modification. genelink.com
Binding Affinity EnhancedThe pre-organized sugar conformation leads to a more stable duplex with the complementary RNA target strand. genelink.com
Synthesis Efficiency HighPhosphoramidites of 2'-O-methylated nucleosides generally exhibit higher coupling efficiencies in automated solid-phase synthesis compared to standard RNA monomers. genelink.com

The subject of this article, 5'-O-DMT-2'-O-methyl-5-methyluridine , incorporates not only the 2'-O-methyl group but also two other critical features:

5'-O-DMT group: The 4,4'-dimethoxytrityl (DMT) group is a bulky protecting group attached to the 5'-hydroxyl position of the nucleoside. It is essential for automated solid-phase oligonucleotide synthesis, preventing unwanted chemical reactions at this position. Its acid-labile nature allows for its controlled removal at each step of the synthesis cycle.

5-methyluridine (B1664183): The base in this compound is 5-methyluridine, which is structurally equivalent to the thymidine (B127349) found in DNA. The methyl group at the 5th position of the uracil (B121893) ring improves base stacking interactions within the nucleic acid duplex, which further contributes to its thermal stability. nih.gov

Together, these three modifications make 5'-O-DMT-2'-O-methyl-5-methyluridine a highly effective phosphoramidite (B1245037) building block for synthesizing oligonucleotides with enhanced stability, target affinity, and nuclease resistance, making them suitable for a wide range of research, diagnostic, and therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H55N4O10P B8248795 2'-O-MOE-5MeU-3'-phosphoramidite

Properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRRKZDUDXHJNC-KZQAAKLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H55N4O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 5 O Dmt 2 O Methyl 5 Methyluridine

General Synthetic Strategy for Protected Nucleosides

The synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine involves a multi-step process that begins with the naturally occurring nucleoside, 5-methyluridine (B1664183). The general strategy focuses on the sequential and regioselective protection of the hydroxyl groups of the ribose sugar to enable specific chemical transformations at other positions.

5'-Hydroxyl Protection: Role of the 4,4'-Dimethoxytrityl (DMT) Group in Oligonucleotide Synthesis.wikipedia.orgresearchgate.net

The first step in the synthesis is the protection of the primary 5'-hydroxyl group of 5-methyluridine. The 4,4'-dimethoxytrityl (DMT) group is the protecting group of choice for this purpose due to its specific reactivity with the less sterically hindered primary hydroxyl group. researchgate.net The reaction is typically carried out by treating 5-methyluridine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in an anhydrous pyridine (B92270) solution. The reaction proceeds under an inert atmosphere at room temperature for 12–16 hours.

The DMT group serves several crucial functions in oligonucleotide synthesis:

Selective Protection : Its bulky nature ensures selective reaction with the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups. researchgate.net

Acid Lability : The DMT group is readily cleaved under mild acidic conditions, such as with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-protic solvent like dichloromethane. sigmaaldrich.com This allows for the deprotection of the 5'-hydroxyl group at each cycle of oligonucleotide synthesis to allow for the coupling of the next nucleotide.

Monitoring of Synthesis : The DMT cation released upon deprotection has a characteristic orange color and a strong absorbance at 495 nm, which allows for the real-time monitoring of the coupling efficiency at each step of the synthesis. atdbio.com

Purification Handle : The lipophilic nature of the DMT group facilitates the purification of the desired product by reversed-phase high-performance liquid chromatography (HPLC).

The product of this step, 5'-O-DMT-5-methyluridine, is purified by silica (B1680970) gel chromatography.

Regioselective 2'-O-Methylation Procedures.wikipedia.org

Following the protection of the 5'-hydroxyl group, the next critical step is the regioselective methylation of the 2'-hydroxyl group. This modification is important as it confers increased resistance to nuclease degradation and enhances the stability of RNA duplexes. A significant challenge in this step is to achieve selective methylation at the 2'-position while avoiding reaction at the 3'-hydroxyl group.

Various methods have been developed to achieve this regioselectivity:

Stannylene Acetal (B89532) Method : This classic method involves the formation of a dibutylstannylene acetal intermediate, which activates the 2'-hydroxyl group for subsequent methylation with a methylating agent like methyl iodide.

Transient Protection Methods : These involve the use of protecting groups that temporarily block the 3'-hydroxyl group, allowing for selective methylation at the 2'-position.

Improved Alkylation Methods : A patented method utilizes magnesium methoxide (B1231860) (Mg(OCH₃)₂) to facilitate regioselective methylation. In this procedure, 5'-O-DMT-5-methyluridine is treated with methyl iodide in the presence of in situ prepared magnesium methoxide. The reaction is refluxed at 65°C for 24 hours. This method eliminates the need for additional protecting groups on the ribose, thereby streamlining the synthesis.

The successful synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine is confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

3'-Phosphitylation for Oligonucleotide Synthesis Monomer Preparation.wikipedia.orgresearchgate.net

The final step in preparing the monomer for oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group. This introduces a phosphoramidite (B1245037) moiety, which is the reactive group that will form the phosphite (B83602) triester linkage with the 5'-hydroxyl group of the growing oligonucleotide chain during solid-phase synthesis. sigmaaldrich.com

The phosphitylation is typically carried out by reacting 5'-O-DMT-2'-O-methyl-5-methyluridine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) or 1H-tetrazole. atdbio.comumich.edu The reaction is conducted under anhydrous conditions to prevent hydrolysis of the phosphitylating agent.

The resulting 5'-O-DMT-2'-O-methyl-5-methyluridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is the final building block ready for use in automated oligonucleotide synthesizers. The cyanoethyl group on the phosphorus is a protecting group that is stable during the coupling reaction but can be easily removed during the final deprotection steps. umich.edu

Evolution of Synthetic Protocols: Traditional Versus Improved Methodologies.wikipedia.org

The synthesis of modified nucleosides like 5'-O-DMT-2'-O-methyl-5-methyluridine has evolved significantly over time, moving from traditional, often lengthy and low-yielding methods to more efficient and streamlined protocols.

Efficiency and Yield Optimization in Synthesis.wikipedia.org

Improved methodologies have focused on several key areas to enhance efficiency and yield:

Regioselective Reagents : The development of more selective reagents and reaction conditions, such as the use of magnesium methoxide in the 2'-O-methylation step, has significantly improved the regioselectivity and thus the yield of the desired product.

Minimal Protection Strategies : Modern approaches aim to minimize the number of protecting groups used, which reduces the number of synthetic steps and potential for side reactions. nih.gov

Enzymatic Synthesis : For some nucleoside modifications, enzymatic approaches are being explored as a highly efficient and stereoselective alternative to chemical synthesis. nih.gov

Methodology Key Features Advantages Disadvantages
Traditional (e.g., Stannylene Acetal) Multi-step protection/deprotection; use of tin reagents.Established method.Lower yields; potential for isomeric mixtures; use of toxic reagents.
Improved (e.g., Mg(OCH₃)₂) Fewer steps; no ribose protecting groups needed. Higher yields; improved regioselectivity; streamlined process. May require specific reaction conditions.

Streamlining of Reaction Steps and Workup Procedures.wikipedia.org

The streamlining of synthetic protocols has been a major focus in the evolution of modified nucleoside synthesis. This involves not only reducing the number of reaction steps but also simplifying the workup and purification procedures.

Key improvements include:

One-Pot Syntheses : Where possible, multiple reaction steps are combined into a single "one-pot" procedure, which avoids the need for isolation and purification of intermediates. This significantly reduces time, solvent usage, and potential for product loss.

Optimized Purification : Advances in chromatography techniques, such as the use of high-performance flash chromatography, have made the purification of protected nucleosides faster and more efficient.

Compatibility with Automation : The development of robust and high-yielding synthetic steps has been crucial for the adaptation of these protocols to automated synthesis platforms, which are essential for the large-scale production of oligonucleotides.

The evolution of these synthetic protocols has been instrumental in making modified oligonucleotides more accessible for research and therapeutic development.

Considerations for Scalable Synthesis of Research-Grade Material

A key challenge in the synthesis is achieving regioselective methylation at the 2'-position without undesired reactions at the 3'-hydroxyl group. One patented, scalable approach simplifies this process by eliminating the need for additional ribose-protecting groups. This method utilizes magnesium methoxide (Mg(OCH₃)₂) prepared in situ, followed by alkylation with methyl iodide. This procedure is advantageous for larger-scale synthesis as it reduces the number of synthetic steps and avoids complex chromatography associated with protecting group manipulation. Another strategy to improve efficiency on a larger scale involves the use of phase transfer catalysis (PTC) for alkylation steps, which can enhance reaction rates and yields while simplifying work-up procedures. nih.gov

Below is a summary of key considerations for a scalable synthesis process:

StepReagent/MethodConditionsKey Considerations for Scalability
5'-O-DMT Protection 4,4'-Dimethoxytrityl chloride (DMT-Cl), Anhydrous PyridineInert atmosphere, 25°C, 12–16 hoursUse of high-purity starting materials. Efficient removal of pyridine post-reaction. Purification by silica gel chromatography can be a bottleneck; crystallization may be a more scalable alternative.
2'-O-Methylation Magnesium methoxide (Mg(OCH₃)₂), Methyl iodide (CH₃I), MethanolReflux at 65°C for 24 hoursIn situ preparation of Mg(OCH₃)₂ is cost-effective. Avoids additional protection/deprotection steps, streamlining the synthesis. Requires careful control of moisture and reaction time to ensure selectivity.
Purification Silica Gel Chromatography / CrystallizationStandard elution systems (e.g., Dichloromethane/Methanol)Chromatography is resource-intensive for large scales. Developing robust crystallization protocols is crucial for obtaining high-purity, research-grade material efficiently.

Chemical Derivatization Strategies for Advanced Applications (e.g., Aminoethoxy Modifications)

To enhance the functionality of oligonucleotides for advanced therapeutic and diagnostic applications, 5'-O-DMT-2'-O-methyl-5-methyluridine can be chemically derivatized. These modifications can introduce new chemical handles for conjugation, improve cellular uptake, or fine-tune binding affinity. Aminoethoxy modifications are a prime example, providing a versatile linker for attaching labels, ligands, or other functional moieties.

One advanced strategy involves the introduction of a 4′-C-α-aminoethoxy group. The synthesis of 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine provides a nucleoside with a new modification point, expanding its utility in antisense therapeutics. nih.govresearchgate.net The primary amino group can be used for subsequent conjugation reactions.

Another powerful derivatization technique is oxime ligation, a chemoselective "click-type" reaction. nih.govnih.gov This method involves the reaction of an aminooxy-modified nucleoside with an aldehyde or ketone to form a stable oxime linkage. nih.govrsc.org This bioorthogonal reaction is highly efficient and can be performed in aqueous solutions, making it ideal for conjugating sensitive biomolecules to oligonucleotides under mild conditions. researchgate.net For instance, a dialdehyde (B1249045) derivative of the parent compound can be synthesized via periodate-mediated oxidation, which can then be reacted with hydroxylamine (B1172632) hydrochloride to form a dioxime, introducing reactive handles for further modification. mdpi.com

The following table outlines a synthetic pathway for a 4'-aminoethoxy derivative of 2'-O-methyl-5-methyluridine, a precursor that can be subsequently protected with a DMT group for use in oligonucleotide synthesis. researchgate.net

StepStarting MaterialReagents and ConditionsProductPurpose of Step
1 2′-O-methyl-5-methyl-uridinePPh₃, Imidazole, I₂; then DBU2,3'-Anhydro derivativeFormation of an intermediate for subsequent modifications.
2 2,3'-Anhydro derivativeTBDMSCl, Imidazole3'-O-TBDMS protected olefinProtection of the 3'-hydroxyl group and formation of an olefin.
3 3'-O-TBDMS protected olefinOxone®, NaHCO₃Epoxide intermediateCreation of an epoxide for ring-opening.
4 Epoxide intermediateN-trifluoroacetylaminoethanol, ZnCl₂4'-C-α-(N-trifluoroacetyl)aminoethoxy derivativeIntroduction of the protected aminoethoxy side chain at the 4' position.
5 4'-C-α-(N-trifluoroacetyl)aminoethoxy derivativeDMTrCl, DIPEA, Pyridine5'-O-DMT protected derivativeAddition of the 5'-DMT group for use in automated oligonucleotide synthesis.
6 5'-O-DMT protected derivativeTBAF, THF3'-OH deprotected nucleosideRemoval of the silyl (B83357) protecting group to free the 3'-hydroxyl for phosphitylation.
7 3'-OH deprotected nucleosideCEPCl, DIPEA, THFTarget PhosphoramiditeFinal phosphitylation to create the phosphoramidite building block for oligonucleotide synthesis.

These derivatization strategies significantly broaden the scope of applications for oligonucleotides containing 5'-O-DMT-2'-O-methyl-5-methyluridine, enabling the development of sophisticated tools for molecular biology and medicine.

Integration and Application in Synthetic Oligonucleotide Chemistry

Role as a Phosphoramidite (B1245037) Monomer in Automated Solid-Phase Synthesis

5'-O-DMT-2'-O-methyl-5-methyluridine is primarily utilized in the form of a phosphoramidite monomer for automated solid-phase oligonucleotide synthesis. cymitquimica.com This method allows for the efficient and sequential addition of nucleotide building blocks to a growing chain attached to a solid support. sigmaaldrich.com

The key features of 5'-O-DMT-2'-O-methyl-5-methyluridine that make it suitable for this process are:

5'-O-DMT (Dimethoxytrityl) group : This acid-labile protecting group is attached to the 5'-hydroxyl position of the ribose sugar. sigmaaldrich.com Its role is to prevent unwanted reactions at this position during the coupling step of synthesis. sigmaaldrich.comatdbio.com The DMT group is removed at the beginning of each synthesis cycle to allow for the addition of the next phosphoramidite monomer. sigmaaldrich.comatdbio.com

Phosphoramidite group : At the 3'-hydroxyl position, a phosphoramidite group is present. This is the reactive moiety that, when activated, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. cymitquimica.comatdbio.com

2'-O-methyl group : The methyl group at the 2'-hydroxyl position of the ribose enhances the nuclease resistance of the resulting oligonucleotide. This modification increases the stability of the molecule in biological systems where enzymes that degrade nucleic acids are present.

5-methyl group : The methyl group on the uracil (B121893) base, which effectively converts uridine (B1682114) to thymidine (B127349), improves base stacking interactions and increases the thermal stability of the resulting duplex.

The solid-phase synthesis cycle using phosphoramidite monomers like 5'-O-DMT-2'-O-methyl-5-methyluridine generally involves four main steps:

Detritylation (Deblocking) : Removal of the 5'-DMT group with a mild acid to expose the 5'-hydroxyl group. sigmaaldrich.comatdbio.com

Coupling : Activation of the phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the growing chain. sigmaaldrich.comatdbio.com

Capping : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product. sigmaaldrich.com

Oxidation : Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage. sigmaaldrich.com

This cyclical process is automated and allows for the synthesis of oligonucleotides with defined sequences.

Design and Synthesis of Modified Antisense Oligonucleotides (ASOs) for Research

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target, thereby modulating gene expression. The incorporation of modified nucleosides like 5'-O-DMT-2'-O-methyl-5-methyluridine is crucial for the development of effective ASOs for research purposes.

The inclusion of 2'-O-methyl modified nucleosides, such as the one discussed here, offers several advantages for ASO design:

Increased Nuclease Resistance : The 2'-O-methyl modification protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life and activity.

Enhanced Binding Affinity : The modification can increase the affinity of the ASO for its target RNA sequence, leading to more potent inhibition of gene expression.

Reduced Toxicity : In some cases, modifications at the 2' position can reduce the potential for off-target effects and cellular toxicity.

The synthesis of these modified ASOs follows the standard solid-phase phosphoramidite chemistry outlined previously, with the 5'-O-DMT-2'-O-methyl-5-methyluridine phosphoramidite being incorporated at specific positions within the oligonucleotide sequence to confer the desired properties.

Construction of Modified Small Interfering RNAs (siRNAs) for Molecular Studies

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that can induce sequence-specific gene silencing through the RNA interference (RNAi) pathway. Chemical modifications are often introduced into synthetic siRNAs to improve their stability, efficacy, and specificity in molecular studies.

The incorporation of 5'-O-DMT-2'-O-methyl-5-methyluridine into siRNA duplexes can have a significant impact on their function. Research has shown that modifications at the 5' end of siRNA strands can influence strand selection and loading into the RNA-induced silencing complex (RISC). nih.gov Specifically, 5'-O-methylation can reduce the incorporation of the modified strand into RISC, which can be a useful strategy for minimizing off-target effects caused by the sense (passenger) strand. nih.gov

Development of Other Modified Nucleic Acid Probes and Constructs

Beyond ASOs and siRNAs, 5'-O-DMT-2'-O-methyl-5-methyluridine is a valuable building block for the synthesis of a variety of other modified nucleic acid probes and constructs used in molecular biology research. These include:

Diagnostic Probes : Modified oligonucleotides are used as probes in various diagnostic assays, such as polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH). The enhanced stability and binding properties conferred by the 2'-O-methyl and 5-methyl modifications can improve the sensitivity and specificity of these probes.

Aptamers : These are short, single-stranded DNA or RNA molecules that can bind to specific target molecules, such as proteins or small molecules. The incorporation of modified nucleosides can enhance the stability and binding affinity of aptamers.

Ribozymes : These are RNA molecules with catalytic activity. Modifications can be introduced to study their structure and function or to enhance their stability for therapeutic applications.

The versatility of 5'-O-DMT-2'-O-methyl-5-methyluridine as a phosphoramidite monomer makes it a fundamental tool for the creation of a wide array of customized nucleic acid molecules for diverse research applications. nih.gov

Molecular and Structural Impact of 2 O Methyl 5 Methyluridine Incorporation in Nucleic Acids

Effects on Duplex Stability and Hybridization Properties

The introduction of 2'-O-methyl-5-methyluridine into nucleic acid sequences markedly improves their stability and hybridization characteristics. These enhancements are crucial for applications requiring high-affinity binding to target sequences, such as in antisense oligonucleotides and RNA interference (RNAi).

The thermal stability of a nucleic acid duplex, quantified by its melting temperature (Tm), is significantly increased by the presence of 2'-O-methyl-5-methyluridine. This enhancement is a result of the combined effects of the 2'-O-methyl and 5-methyl groups.

The 2'-O-methyl modification pre-organizes the ribose sugar into an RNA-like C3'-endo conformation, which reduces the entropic penalty of duplex formation. nih.gov This conformational rigidity contributes to a more stable helical structure. The 5-methyl group on the uracil (B121893) base (transforming it into thymine) improves base stacking interactions within the duplex, further increasing its stability. biomers.net Oligonucleotides containing 5-methyl-deoxycytidine, for instance, show an increase in Tm of approximately 1.3°C per modification. biomers.net Similarly, the 2'-O-methyl group enhances the thermal stability of homoduplexes, leading to higher melting temperatures compared to unmodified RNA:RNA and DNA:DNA duplexes. synoligo.com The combination of these two modifications in 2'-O-methyl-5-methyluridine results in a more pronounced stabilizing effect than either modification alone.

Table 1: Impact of Modifications on Duplex Thermal Stability (Tm)

Modification Change in Tm per modification (°C) Primary Contributing Factor
5-Methylcytidine +1.3 Improved base stacking
2'-O-Methyl Variable, generally increases Tm Ribose pre-organization (C3'-endo)
C-5 Propynyl-deoxyuridine +1.7 Enhanced stacking
2-Amino-deoxyadenosine +3.0 Additional H-bond

| Locked Nucleic Acid (LNA) | +2 to +9.6 | Rigid C3'-endo conformation |

This table presents illustrative data on how different modifications affect duplex thermal stability. The exact change can vary depending on sequence context.

The incorporation of 2'-O-methylated nucleosides has a distinct impact on the hybridization affinity depending on the nature of the target strand. Generally, 2'-O-methylated oligonucleotides exhibit the highest affinity for complementary RNA strands. nih.gov This is because the C3'-endo sugar pucker induced by the 2'-O-methyl group is characteristic of A-form helices, which is the native conformation of RNA:RNA duplexes. nih.govglenresearch.com

The hybridization hierarchy in terms of duplex stability is typically: 2'-O-methyl RNA:RNA > DNA:RNA > DNA:DNA > 2'-O-methyl RNA:DNA nih.govresearchgate.net

This indicates that while 2'-O-methyl modifications significantly enhance binding to RNA targets, they can be destabilizing when forming duplexes with DNA. researchgate.net This property is particularly advantageous for RNA-targeting applications, as it promotes specific and strong binding to the intended RNA molecules while having a lesser affinity for off-target DNA.

Enhanced Resistance to Nuclease Degradation

A major obstacle in the therapeutic use of oligonucleotides is their rapid degradation by cellular nucleases. synoligo.com The 2'-O-methyl modification provides substantial protection against this enzymatic breakdown, prolonging the half-life and bioavailability of the oligonucleotide. synoligo.comnih.govacs.org

Nucleases, which include both endonucleases (cleaving within a sequence) and exonucleases (cleaving at the ends), are enzymes that hydrolyze the phosphodiester backbone of nucleic acids. The 2'-hydroxyl group of RNA is a key participant in this degradation process. The 2'-O-methyl modification effectively blocks this reactive site, rendering the phosphodiester linkage less susceptible to cleavage. mdpi.commdpi.com

The methyl group provides steric hindrance that physically obstructs the active site of nucleases, inhibiting their binding and catalytic activity. synoligo.com This protection is effective against both 3' and 5' exonucleases as well as endonucleases. synoligo.comosti.gov Consequently, oligonucleotides modified with 2'-O-methyl groups exhibit a significantly longer half-life in biological fluids like serum and within cells. nih.gov

Conformational Effects on Ribose Sugar Pucker (e.g., C3'-endo bias)

The presence of the electronegative methoxy (B1213986) group at the 2' position creates a gauche effect and steric repulsion that strongly favors the C3'-endo conformation. nih.govnih.gov This "locking" of the sugar into an RNA-like pucker pre-organizes the oligonucleotide backbone for binding to RNA targets, which, as mentioned, contributes to the enhanced thermal stability of RNA:RNA duplexes. nih.gov In pyrimidine (B1678525) nucleosides, 2'-O-methylation biases the sugar pucker equilibrium in favor of C3'-endo by 0.1–0.6 kcal/mol. nih.gov

Table 2: Predominant Sugar Pucker Conformations in Nucleic Acids

Nucleic Acid Type / Modification Predominant Sugar Pucker Resulting Helix Type
DNA C2'-endo (South) B-form
RNA C3'-endo (North) A-form
2'-O-Methyl RNA C3'-endo (North) A-form

| 2'-Fluoro RNA | C3'-endo (North) | A-form |

Modulation of Higher-Order Nucleic Acid Structures

This modulation is evident in the formation of triplexes, where a third strand binds into the major groove of a duplex. Oligonucleotides modified with bridged nucleic acids (which also lock the sugar in a C3'-endo pucker) have shown significantly stabilized triplexes with double-stranded DNA. acs.org The enhanced stability and defined conformation provided by 2'-O-methylated nucleosides can similarly promote the formation of stable higher-order structures. By enforcing a specific geometry and increasing the stability of constituent duplex regions, the incorporation of 2'-O-methyl-5-methyluridine can be a powerful tool for designing and controlling the architecture of complex nucleic acid assemblies.

Impact on Interactions with RNA-Binding Proteins

The incorporation of modified nucleosides such as 2'-O-methyl-5-methyluridine into nucleic acid sequences can significantly influence their interactions with RNA-binding proteins (RBPs). These interactions are critical for numerous cellular processes, including RNA splicing, transport, localization, translation, and degradation. The effects of 2'-O-methyl-5-methyluridine arise from the combined contributions of the 2'-O-methyl group on the ribose sugar and the 5-methyl group on the uracil base. These modifications alter the physicochemical properties of the RNA, leading to changes in its structure, flexibility, and the presentation of binding epitopes for RBPs.

The 2'-O-methyl (2'-OMe) modification is known to preorganize the sugar moiety into a C3'-endo conformation, which is characteristic of A-form RNA helices. nih.gov This conformational rigidity enhances the thermal stability of RNA duplexes and increases resistance to nuclease degradation. nih.gov From the perspective of protein interactions, this stabilized conformation can lead to more favorable binding energies for proteins that recognize A-form helical structures. Conversely, it may hinder the binding of proteins that prefer more flexible or single-stranded RNA conformations.

The 5-methyl group on the uracil base (creating a thymidine-like residue in an RNA context) primarily contributes to increased base stacking and the hydrophobicity of the major groove. nih.gov This enhanced stacking can further stabilize helical regions, while the added methyl group can create new van der Waals contacts or cause steric hindrance, thereby modulating the binding affinity of specific RBPs.

Detailed Research Findings

While direct quantitative studies on the binding of specific proteins to RNA sequences containing the combined 2'-O-methyl-5-methyluridine modification are not extensively detailed in publicly available research, the impact can be inferred from studies on the individual modifications.

The 2'-O-methyl modification has been shown to be a key determinant in the interaction with various proteins. For instance, oligonucleotides containing 2'-O-methyl modifications are utilized in therapeutic applications where they need to interact with components of the RNA interference (RNAi) machinery, such as the Argonaute 2 (Ago2) protein. nih.gov The C3'-endo conformation induced by the 2'-OMe group is favorable for binding within the Ago2 protein complex. nih.gov This highlights how the structural constraints imposed by this modification can be exploited to enhance specific protein-RNA interactions.

Furthermore, RNA modifications can have varied effects on protein binding, either facilitating or inhibiting interactions. nih.gov Some proteins, often termed "readers," specifically recognize the chemical modification itself. Other protein interactions are more dependent on the structural changes induced by the modification. nih.gov For example, modifications that stabilize a double-stranded conformation might inhibit the binding of proteins that preferentially recognize single-stranded motifs.

The introduction of methyl groups can alter the chemical properties of the RNA, for instance, by increasing hydrophobicity, which can affect its interactions with different protein surfaces. nih.gov Depending on the specific RBP, a methyl group could either fit into a hydrophobic pocket, enhancing binding affinity, or it could sterically clash with the protein surface, thereby reducing affinity.

The following tables summarize the expected impact of the individual and combined modifications on RNA properties and the subsequent theoretical consequences for RBP interactions.

Table 1: Physicochemical and Structural Impact of Individual and Combined Modifications
ModificationImpact on Ribose ConformationImpact on Helical StabilityImpact on Hydrophobicity
2'-O-MethyluridinePromotes C3'-endo (A-form helix)IncreasesSlightly increases
5-Methyluridine (B1664183)Minimal direct impactIncreases (due to enhanced base stacking)Increases (in the major groove)
2'-O-Methyl-5-methyluridine (Combined) Strongly promotes C3'-endo Synergistically increases Significantly increases
Table 2: Predicted Consequences for RNA-Binding Protein Interactions
Modification FeaturePredicted Effect on RBP BindingExamples of Affected Protein Families
Enhanced Helical StabilityFavors binding of proteins recognizing A-form helices; disfavors proteins recognizing single-stranded or flexible RNA.Argonaute proteins, some dsRNA-binding proteins.
Increased HydrophobicityMay enhance binding for proteins with hydrophobic pockets; may cause steric hindrance for others.Proteins with specific methyl-binding domains or hydrophobic interfaces.
Altered Major/Minor Groove ShapeCan create new contact points or block existing ones, altering binding specificity and affinity.Helicases, polymerases, and transcription factors that scan nucleic acid grooves.

Advanced Research Applications and Mechanistic Investigations

Utilization in Gene Expression Modulation Studies (Research Models)

The properties of 5'-O-DMT-2'-O-methyl-5-methyluridine make it highly suitable for incorporation into synthetic oligonucleotides designed to modulate gene expression in experimental settings.

Applications in Gene Silencing Mechanisms in vitro

This modified nucleoside is frequently employed in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies. The 2'-O-methyl modification enhances the stability of these synthetic nucleic acids against degradation by cellular nucleases, a crucial factor for effective gene silencing in vitro. This increased stability allows for a more sustained interaction with the target mRNA, leading to a more potent and prolonged silencing effect. The methylation of histone H4 arginine 3 (H4R3me2s) by PRMT5 has been shown to be a prerequisite for DNA methylation, directly linking histone and DNA methylation in the process of gene silencing. nih.gov The reversal of aberrant DNA hypermethylation by inhibitors can reactivate tumor suppressor genes that were silenced. astx.com

Investigating Effects on Viral Replication in Model Systems (non-clinical)

In non-clinical model systems, oligonucleotides containing 5'-O-DMT-2'-O-methyl-5-methyluridine are utilized to investigate the mechanisms of viral replication. The enhanced nuclease resistance and binding affinity conferred by the 2'-O-methyl modification allow these oligonucleotides to effectively target and hybridize with viral RNA. This interaction can inhibit various stages of the viral life cycle, such as translation of viral proteins, thereby impeding viral replication. For instance, a related compound, 3'-Deoxy-5'-O-DMT-5-methyluridine 2'-CE phosphoramidite (B1245037), has demonstrated antiviral activity against a range of viruses, including Herpes simplex virus and influenza A virus, by inhibiting viral replication. cymitquimica.com Furthermore, studies on O(2)- and O(4)-methylthymidine have shown that such modifications can block DNA synthesis by various DNA polymerases, highlighting the potential of methylated nucleosides to interfere with replication processes. nih.gov

Development of Molecular Probes for Nucleic Acid Detection and Imaging

The unique characteristics of 5'-O-DMT-2'-O-methyl-5-methyluridine also lend themselves to the development of sophisticated molecular probes for the detection and imaging of nucleic acids.

Design of Fluorescently Labeled Probes

Synthetic oligonucleotides are fundamental in creating fluorescent probes for sequence-specific detection of nucleic acids. nih.gov These probes, often DNA or RNA molecules, are designed with a specific sequence to bind to a target molecule and contain a reporter group for fluorescence spectroscopy. nih.gov The incorporation of modified nucleosides like 5'-O-DMT-2'-O-methyl-5-methyluridine can enhance the stability and specificity of these probes. The 2'-O-methyl group, in particular, contributes to a more stable hybrid between the probe and its target nucleic acid.

Photo-Crosslinking Applications in DNA Sequence Detection

Photo-crosslinking reactions are valuable tools in molecular biology for studying DNA-protein interactions and for the detection of specific DNA sequences. photobiology.infonih.gov Oligonucleotide probes containing photo-reactive groups can be used to form covalent bonds with their target sequences upon UV irradiation. nih.gov For example, oligonucleotides containing 5-fluoro-2′-O-methyl-4-thiouridine have been used for the fluorescent detection of specific DNA sequences through photo-crosslinking. nih.gov The study of intrastrand photo-crosslinking is crucial as it can lead to false signals in detection assays. nih.gov Research has shown that a photo-excited 5-fluoro-2′-O-methyl-4-thiouridine can react with distant thymine (B56734) and cytosine residues, forming fluorescent and non-fluorescent crosslinks, respectively. nih.gov

Comparative Studies with Other Nucleoside Modifications

The incorporation of modified nucleosides is a key strategy for enhancing the therapeutic potential and research utility of oligonucleotides. The 2'-O-methyl group, characteristic of the title compound, is frequently compared with other modifications like 2'-fluoro and Locked Nucleic Acids (LNAs) to evaluate their respective impacts on stability, binding affinity, and biological activity.

Nuclease Resistance and Stability: A primary goal of nucleoside modification is to increase the oligonucleotide's resistance to degradation by cellular nucleases. The replacement of the 2'-hydroxyl group with a 2'-O-methyl or 2'-fluoro group sterically hinders the approach of nuclease enzymes. Studies on modified guide RNAs for the CRISPR/Cas9 system have shown that replacing ribonucleotides with 2'-fluoro modified nucleotides significantly increases the lifetime of the RNA. mdpi.com Similarly, 2'-O-methyl modifications are known to confer nuclease resistance, enhancing the stability of the oligonucleotide chain. biosynth.comnih.gov LNAs, which feature a methylene (B1212753) bridge locking the ribose ring in an ideal conformation for binding, also provide exceptional nuclease resistance.

However, in the context of CRISPR/Cas9 guide RNAs, modifications can have varied effects. While incorporating 2'-fluoro modifications into crRNA led to a higher kinetic constant for DNA cleavage, the use of 2'-O-methyl modified sgRNA resulted in a substantial decrease in cleavage efficacy compared to unmodified or 2'-fluoro modified versions. mdpi.com This highlights that the optimal modification is highly dependent on the specific application and the protein machinery involved.

Table 1: Comparative Efficacy of Antisense Oligonucleotides with Different Modifications nih.gov
Modification TypeDescriptionEstimated IC50 (nM)Relative Potency
siRNADouble-stranded small interfering RNA0.06Highest
LNA GapmerLocked Nucleic Acid-DNA chimeric oligonucleotide0.4Very High
PhosphorothioateOligonucleotide with sulfur-substituted phosphate (B84403) backbone~70Moderate
2'-O-methylOligonucleotide with 2'-O-methyl modified ribonucleotides~220Lower

Biochemical and Enzymological Probes for RNA Processing and Metabolism

5'-O-DMT-2'-O-methyl-5-methyluridine is instrumental in creating sophisticated molecular probes to investigate the complex landscape of RNA processing and metabolism. By enabling the site-specific incorporation of 2'-O-methyl-5-methyluridine into synthetic RNA strands, it allows researchers to dissect the function of this dual modification in biological systems. huarenscience.com

Probing Enzyme-RNA Interactions: The use of chemically modified nucleosides as metabolic labels and activity-based probes is a powerful strategy for identifying and characterizing RNA-modifying enzymes. d-nb.infonih.govresearchgate.net For instance, analogs like 5-ethynylcytidine (B1258090) can be incorporated into cellular RNA, where they act as mimics of natural modifications and can covalently trap the enzymes that process them. d-nb.infonih.gov This "chemoproteomic" approach allows for the identification of enzyme substrates and the mapping of modification sites across the transcriptome. d-nb.infonih.gov

While 5'-O-DMT-2'-O-methyl-5-methyluridine itself is a synthesis reagent, the 2'-O-methyl-5-methyluridine nucleotide it produces can be strategically placed within an RNA probe. The 5-methyluridine (B1664183) (m5U) component is a conserved post-transcriptional modification, particularly known for its role in the T-loop of transfer RNAs (tRNAs), where it contributes to tRNA maturation and modulates the translocation of the ribosome during protein synthesis. nih.govnih.gov The 2'-O-methyl group adds nuclease resistance and pre-organizes the sugar pucker into an RNA-like conformation, which can influence binding to proteins and other nucleic acids. nih.gov

By synthesizing an RNA probe containing 2'-O-methyl-5-methyluridine, researchers can investigate:

Enzyme Recognition: How do RNA methyltransferases, helicases, and nucleases recognize and process substrates containing this combination of modifications?

RNA Structure and Stability: How does the presence of 2'-O-methyl-5-methyluridine at a specific site affect the local RNA structure, its stability, and its folding dynamics?

Protein Binding: Does this modified nucleotide enhance or inhibit the binding of specific RNA-binding proteins involved in processes like splicing, transport, and translation?

The stability conferred by the 2'-O-methyl group makes these probes particularly useful for in vitro and in-cell studies where degradation by endogenous nucleases is a concern. biosynth.com

Table 2: Functional Roles of Components in a 2'-O-methyl-5-methyluridine RNA Probe
ComponentFunction in Probe Design & Application
5-methyluridine (m5U) BaseMimics a natural post-transcriptional RNA modification, acting as a recognition site or structural element for RNA-processing enzymes and binding proteins. nih.govnih.gov
2'-O-methyl (2'-OMe) GroupProvides resistance to nuclease degradation, increases thermal stability of duplexes, and favors an RNA-like (C3'-endo) sugar conformation. mdpi.comnih.gov
5'-O-DMT GroupA protecting group used during chemical synthesis, enabling the stepwise, controlled assembly of the oligonucleotide probe (removed post-synthesis). biosynth.comhuarenscience.com

Analytical Characterization Methodologies for 5 O Dmt 2 O Methyl 5 Methyluridine and Its Oligonucleotides

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the purification and analysis of synthetic oligonucleotides. The choice of technique is often dictated by the specific properties of the oligonucleotide, such as its length, sequence, and the nature of any modifications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of synthetic oligonucleotides. atdbio.com It is highly effective for separating full-length products from shorter failure sequences and other impurities generated during chemical synthesis. atdbio.com

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. This technique separates molecules based on their hydrophobicity. atdbio.com During oligonucleotide synthesis, a dimethoxytrityl (DMT) group is used to protect the 5'-hydroxyl group of the growing chain. tosohbioscience.com This DMT group is highly hydrophobic and is typically left on the final full-length product, a strategy known as "trityl-on" purification. atdbio.com This significantly increases the hydrophobicity of the desired oligonucleotide compared to failure sequences, which lack the DMT group and are therefore more hydrophilic. tosohbioscience.com This difference in hydrophobicity allows for excellent separation of the DMT-on product from impurities using RP-HPLC. atdbio.comtosohbioscience.com After purification, the DMT group is chemically removed to yield the final, purified oligonucleotide. atdbio.com

The progress of the synthesis and subsequent purification steps can be effectively monitored using RP-HPLC, allowing for the assessment of product purity at each stage. Fractions collected from the HPLC can be further analyzed to confirm the identity and purity of the final product. tosohbioscience.com

Table 1: HPLC Analysis Parameters for DMT-protected Oligonucleotides

ParameterTypical ConditionPurpose
ColumnReversed-phase (e.g., C18)Separation based on hydrophobicity.
Mobile PhaseAcetonitrile/Water with an ion-pairing agent (e.g., TEAA)Elution of oligonucleotides from the column.
DetectionUV/Visible Absorbance (typically at 260 nm)Detection of nucleic acids.
ModeTrityl-onEnhanced separation of full-length product from failure sequences.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable alternative to ion-pair reversed-phase liquid chromatography (IP-RPLC) for the separation of oligonucleotides. chromatographyonline.comnih.govchromatographyonline.com HILIC is particularly effective for separating polar and hydrophilic compounds, making it well-suited for the analysis of highly polar oligonucleotides. chromatographyonline.comchromatographytoday.com

The retention mechanism in HILIC is based on the partitioning of the analyte between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. chromatographyonline.com This technique offers a different separation selectivity compared to RP-HPLC and is compatible with mass spectrometry. chemrxiv.org HILIC has shown promise in the separation of various oligonucleotide species, including sequence and length variants, as well as duplexes from their single-stranded components. chromatographyonline.com For oligonucleotides containing modifications such as 2'-O-methylation, HILIC can provide effective separation and characterization. chemrxiv.org The performance of HILIC separations can be influenced by several factors, including mobile phase pH, ionic strength, and temperature, which can be optimized to achieve the desired resolution. chromatographyonline.comchromatographytoday.com

Table 2: Comparison of RP-HPLC and HILIC for Oligonucleotide Analysis

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary PhaseHydrophobic (e.g., C18)Hydrophilic (e.g., silica (B1680970), diol)
Mobile PhaseHigh aqueous content, often with ion-pairing agentsHigh organic content with a small amount of water
Separation PrincipleHydrophobic interactionsPartitioning into an adsorbed water layer on the stationary phase
Primary ApplicationPurity assessment of "trityl-on" synthetic oligonucleotidesAnalysis of polar and modified oligonucleotides

Mass Spectrometry for Structural Elucidation and Modification Mapping

Mass spectrometry (MS) is a powerful analytical technique that provides precise information about the molecular weight of a compound. idtdna.com When coupled with fragmentation techniques, it can also be used to determine the sequence and identify the location of modifications within an oligonucleotide.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is widely used for the analysis of large biomolecules like oligonucleotides. colby.edu It allows for the generation of intact molecular ions in the gas phase, enabling accurate molecular weight determination. springernature.comnih.gov For synthetic oligonucleotides, ESI-MS can be used to confirm the successful synthesis of the target molecule and to identify any impurities or byproducts. idtdna.comoup.com The high accuracy of mass measurements with ESI-MS makes it a powerful tool for detecting and characterizing modified oligonucleotides, including those with 2'-O-methyl modifications. oup.com Proper sample preparation, particularly the removal of salt ions, is crucial for obtaining high-quality ESI-MS spectra of oligonucleotides. oup.com

Tandem mass spectrometry (MS/MS) is an essential tool for the structural characterization and sequencing of oligonucleotides. researchgate.netnih.gov In an MS/MS experiment, a specific precursor ion (the intact oligonucleotide) is selected and then fragmented into smaller product ions. The resulting fragmentation pattern provides detailed information about the sequence of the oligonucleotide and the location of any modifications. nih.govresearchgate.net

Tandem mass spectrometry has proven to be a rapid and reliable method for the direct sequencing of synthetic oligonucleotides, including those with various chemical modifications. researchgate.netnih.gov This is particularly advantageous for modified oligonucleotides where traditional enzymatic sequencing methods may be challenging. nih.gov By analyzing the series of fragment ions generated in the MS/MS spectrum, the nucleotide sequence can be read directly. researchgate.net

The ability to directly sequence modified oligonucleotides is critical for quality control in the manufacturing of therapeutic oligonucleotides and for research applications where precise knowledge of the structure is essential. nih.gov The detailed structural information obtained from MS/MS analysis ensures the identity and integrity of synthetic oligonucleotides containing modifications such as 5'-O-DMT-2'-O-methyl-5-methyluridine.

Table 3: Mass Spectrometry Techniques for Oligonucleotide Analysis

TechniquePrimary Information ObtainedApplication for 5'-O-DMT-2'-O-methyl-5-methyluridine Oligonucleotides
ESI-MSAccurate molecular weightConfirmation of the correct mass of the final product and identification of impurities.
Tandem MS (MS/MS)Sequence information and location of modificationsDirect sequencing of the oligonucleotide and mapping the position of the 2'-O-methyl-5-methyluridine modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of nucleic acids in solution. nih.govumich.edu It provides high-resolution information on the local chemical environment and structure of individual atoms within a molecule. youtube.com For modified oligonucleotides, NMR is essential for understanding the structural impact of the modification at an atomic level. youtube.comresearchgate.net Techniques such as 1D ¹H and ³¹P NMR can provide a rapid initial assessment of an oligonucleotide's integrity, while 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) are used to determine spatial proximities between protons and scalar couplings, respectively, which are crucial for detailed structure determination. umich.eduresearchgate.netacs.org

Conformational Analysis of Modified Nucleosides

The 2'-O-methyl modification has a profound impact on the conformation of the ribose sugar. The introduction of the methyl group at the 2'-OH position strongly promotes a C3'-endo sugar pucker. researchgate.netoup.com This preference arises from the need to minimize steric repulsion between the bulky 2'-O-methyl group and the adjacent 3'-phosphate group and the nucleobase, particularly in pyrimidines. researchgate.net In a C2'-endo conformation, these groups would be in closer proximity, leading to a steric clash. The C3'-endo conformation is characteristic of A-form RNA helices, suggesting that incorporating this modification pre-organizes the nucleoside for an A-form duplex. researchgate.netoup.com

NMR spectroscopy is the primary tool for analyzing these conformational preferences. The population of C2'-endo versus C3'-endo conformers can be quantified by measuring the ³J(H1'–H2') scalar coupling constant from a COSY or DQF-COSY spectrum. nih.gov A small coupling constant (typically < 4 Hz) indicates a dominant C3'-endo pucker, whereas a larger value (typically > 7 Hz) indicates a C2'-endo pucker. Intermediate values suggest a dynamic equilibrium between the two states. For example, a ³J(H1'–H2') coupling constant of 5.9 Hz for a 2'-OCF₃ modified adenosine in a single strand translated to approximately 60% C2'-endo conformation, highlighting the sensitivity of this parameter to the nature of the 2'-substituent. nih.gov

The table below summarizes the typical relationship between the H1'-H2' coupling constant and the sugar pucker conformation.

³J(H1'-H2') Coupling Constant (Hz)Predominant Sugar PuckerAssociated Helix Type
1-2~100% C3'-endo (North)A-form
5~60% C2'-endo (South)B-form
8-9~100% C2'-endo (South)B-form

This is an interactive data table based on established principles of NMR conformational analysis. nih.gov

Structural and Dynamic Studies of Modified Oligonucleotides

When 2'-O-methyl-5-methyluridine is incorporated into an oligonucleotide, its inherent conformational preference for the C3'-endo pucker influences the global structure and dynamics of the entire molecule. NMR studies on oligonucleotides containing 2'-O-methylated residues consistently show a stabilization of the A-form helical structure. researchgate.net

The primary NMR method for determining oligonucleotide structure involves measuring interproton distances through the Nuclear Overhauser Effect (NOE), which is observed in NOESY experiments. umich.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons, allowing for the calculation of distance restraints used in structure calculations. umich.edu By combining these distance restraints with torsion angle restraints derived from coupling constants, a high-resolution solution structure of the modified oligonucleotide can be generated. nih.govacs.org

Beyond a static structure, NMR can also probe the dynamic nature of these molecules. The presence of a 2'-O-methyl group can alter the conformational dynamics. Studies have shown that 2'-O-methylation can preferentially stabilize alternative, less populated secondary structures (known as excited states). oup.com This modification can increase both the abundance and the lifetime of these transient structures, which may have significant biological implications. oup.com

Spectroscopic Techniques for Duplex Characterization (e.g., UV-Vis thermal denaturation)

UV-Vis thermal denaturation is a fundamental technique used to assess the thermodynamic stability of nucleic acid duplexes. The experiment involves monitoring the absorbance of UV light at 260 nm by an oligonucleotide solution as the temperature is increased. As the duplex denatures, or "melts," into single strands, the absorbance increases due to the hyperchromic effect. The temperature at which half of the duplexes are denatured is defined as the melting temperature (Tₘ).

The Tₘ is a direct indicator of the duplex's thermal stability. Modifications such as 2'-O-methylation and 5-methylation of uridine (B1682114) generally increase the Tₘ of a duplex. The 2'-O-methyl group contributes to stability by pre-organizing the sugar pucker into the A-form helix-compatible C3'-endo conformation, which reduces the entropic penalty of duplex formation. oup.com The 5-methyl group on uridine (transforming it into thymidine) also enhances stability through improved base stacking interactions.

Thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be derived from analyzing the shape of the melting curve. These parameters provide a more complete picture of the energetic effects of the modification. Studies have shown that 2'-O-modifications can significantly increase the stability of duplexes. For instance, duplexes modified with 2'-O-(pyren-1-yl)methyluridine showed a considerable increase in Tₘ against a complementary DNA strand (ΔTₘ up to +8.0 °C) but were destabilizing against an RNA complement. nih.gov

The table below presents representative data from thermal denaturation studies of oligonucleotides with modifications at the 2'-O-position, illustrating the typical stabilizing effect.

DuplexModificationComplementΔTₘ per modification (°C)Reference
RNA:RNA2'-O-MethylRNA+0.5 to +1.8General knowledge
DNA:RNA2'-O-Methyl (on DNA strand)RNA+1.0 to +2.0General knowledge
DNA:DNA2'-S-(pyren-1-yl)methyluridineDNA+0.0 to +8.0 nih.gov
RNA:RNA2'-S-(pyren-1-yl)methyluridineRNA-10.0 to -2.0 nih.gov

This interactive data table synthesizes findings on the thermodynamic effects of nucleoside modifications.

These analytical techniques, from high-resolution NMR to thermodynamic analysis via UV-Vis spectroscopy, are indispensable for a comprehensive characterization of 5'-O-DMT-2'-O-methyl-5-methyluridine and its oligonucleotides, providing critical insights into how such chemical modifications modulate structure and stability.

Enzymatic and Metabolic Studies of 2 O Methyluridine Derivatives

Identification and Characterization of Nucleoside Hydrolases Affecting 2'-O-Methyluridine

While the biosynthesis of 2'-O-methylated nucleosides is relatively well-understood, the enzymes involved in their degradation have remained largely uncharacterized until recently. nih.gov The stability conferred by the 2'-O-methyl group makes these compounds resistant to many standard nucleases. cd-genomics.comnumberanalytics.com

A significant breakthrough in this area was the discovery of a novel 2'-O-methyluridine hydrolase, designated RK9NH, identified through a function-based screening of soil metagenomic libraries. nih.govnih.gov The screening strategy utilized an Escherichia coli uracil (B121893) auxotroph strain (a mutant unable to synthesize its own uracil). This strain could only grow on a minimal medium supplemented with 2'-O-methyluridine if it hosted a functional gene from the metagenomic library that could cleave 2'-O-methyluridine to release uracil. nih.gov

The identified enzyme, RK9NH, is a nucleoside hydrolase that catalyzes the cleavage of the N-glycosidic bond in 2'-O-methyluridine, releasing uracil and 2-O-methylribose. nih.gov Further analysis of the gene cluster revealed an associated aldolase (B8822740) (RK9DPA), suggesting a coordinated pathway for the degradation of 2'-O-methylated nucleosides. nih.govnih.gov

Biochemical characterization of RK9NH revealed its substrate specificity. The enzyme is functional both in vitro and within the E. coli model. nih.gov Notably, its activity is not limited to 2'-O-methyluridine.

Table 1: Substrate Activity of 2'-O-Methyluridine Hydrolase (RK9NH)
SubstrateProductSignificance
2'-O-methyluridineUracilPrimary substrate, confirming its role in the degradation of this modified nucleoside. nih.govnih.gov
5-fluorouridine5-fluorouracilDemonstrates potential for application in cancer therapy by activating fluorinated pro-drugs. nih.gov
5-fluoro-2'-deoxyuridine5-fluorouracilShows versatility in recognizing different sugar moieties. nih.gov
5-fluoro-2'-O-methyluridine5-fluorouracilHighlights its ability to process nucleosides with modifications on both the base and the sugar. nih.gov

The discovery of RK9NH provides a crucial enzymatic tool for understanding the metabolic fate of 2'-O-methylated nucleosides and offers potential for biocatalytic applications, such as the synthesis of modified nucleosides or the activation of chemotherapeutic agents. nih.govmdpi.com

Substrate Specificity of Methyltransferases and Demethylases (in context of related modifications)

The enzymatic machinery responsible for adding and potentially removing the 2'-O-methyl group is critical to understanding the regulation and function of these modifications in biological systems.

Methyltransferases

The enzymes that catalyze the addition of the methyl group to the 2'-hydroxyl of a ribose are known as 2'-O-methyltransferases. numberanalytics.com These enzymes typically use S-adenosylmethionine (SAM) as the methyl donor. numberanalytics.com Their substrate specificity is a key factor in determining which nucleotides within an RNA molecule are modified.

Research has shown that the specificity of these enzymes can be influenced by several factors:

RNA Structure: The secondary and tertiary structure of the RNA substrate is critical for recognition by the methyltransferase. A study on a nucleolar 2'-O-methyltransferase from Ehrlich ascites tumor cells demonstrated that while the enzyme could methylate all four standard ribonucleosides (adenosine, guanosine, cytosine, and uridine), the efficiency and level of methylation varied significantly depending on the type of RNA substrate. nih.gov This suggests that the enzyme recognizes specific structural motifs rather than just the individual nucleoside.

Nucleoside Identity: Some 2'-O-methyltransferases exhibit a preference for the specific nucleoside at the target position. For instance, a comparison of homologous tRNA methyltransferases (TrmJ) from the bacterium Escherichia coli and the archaeon Sulfolobus acidocaldarius revealed different specificities. The E. coli TrmJ can methylate all four canonical nucleosides at position 32 of tRNA, whereas the archaeal enzyme can only methylate a cytidine (B196190) at that same position. nih.gov

Enzyme Family and Domain: RNA 2'-O-ribose methyltransferases are a large family of enzymes. ebi.ac.uk The substrate-binding domain of these enzymes shows considerable conformational flexibility, which is believed to be important for its ability to bind a diverse range of RNA substrates. ebi.ac.uk

Table 2: Comparison of 2'-O-Methyltransferase Specificity
Enzyme/SourceSubstrate(s)Key Specificity DeterminantReference
Nucleolar 2'-O-methyltransferase (Ehrlich ascites tumor cells)Adenosine, Guanosine, Cytosine, Uridine (B1682114) in various RNAsOverall RNA structure and conformation nih.gov
TrmJ (Escherichia coli)A, G, C, U at position 32 of tRNARecognizes position within tRNA, but is flexible regarding the base. nih.gov
TrmJ (Sulfolobus acidocaldarius)Cytidine only at position 32 of tRNAStrictly recognizes both position and the specific base (Cytidine). nih.gov

Demethylases

The removal of 2'-O-methyl groups from RNA would imply a dynamic regulatory mechanism, similar to other epigenetic and epitranscriptomic marks. However, the existence of enzymes that perform this function—2'-O-methyl demethylases—has been a subject of investigation. To date, 2'-O-methylation is generally considered an irreversible or highly stable modification. researchgate.net

Studies on related enzymes have provided indirect evidence supporting this stability. Research on a pyrimidine (B1678525) deoxynucleoside 2′-hydroxylase from Neurospora crassa (NcPDN2′H), an enzyme that can modify the 2' position of nucleosides, was conducted to test its substrate scope. This enzyme showed no activity toward the demethylation of 2′-O-methyluridine, indicating that this type of modification is not a substrate for its hydroxylating activity. uni-freiburg.deacs.org The lack of identified demethylases suggests that the regulation of 2'-O-methylation levels in cells occurs primarily at the level of synthesis by methyltransferases. nih.gov

Biochemical Pathways Involving 2'-O-Methylated Nucleosides (in research models)

Once introduced into a biological system, modified nucleosides like 2'-O-methyluridine can be incorporated into various metabolic pathways. Studies in research models have begun to elucidate their fate.

In E. coli Models: As described in section 7.1, a degradation pathway has been identified in bacteria using a metagenomic approach. nih.gov This pathway involves a two-step enzymatic process:

Hydrolysis: The enzyme 2'-O-methyluridine hydrolase (RK9NH) cleaves 2'-O-methyluridine into uracil and 2-O-methylribose. nih.govnih.gov

Aldolase Activity: The discovery of an associated deoxyribose-phosphate aldolase (RK9DPA) in the same gene cluster suggests that the resulting 2-O-methylribose is further metabolized, likely being converted into a form that can enter central carbon metabolism. nih.gov

This pathway represents a catabolic fate for 2'-O-methylated nucleosides, allowing the organism to salvage the uracil base for its own nucleotide synthesis needs. nih.gov

In Mouse Models: Studies using radiolabeled [5-³H]-2′-O-methyluridine in mice have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net These investigations have led to the proposal of several interconnected metabolic pathways. The metabolism of 2'-O-methyluridine in mammals appears to be more complex than the direct hydrolysis observed in the bacterial model.

The proposed pathways indicate that 2'-O-methyluridine can be acted upon by enzymes of the standard nucleoside salvage pathway, although the 2'-O-methyl group influences the efficiency of these reactions.

Table 3: Proposed Metabolic Pathways of 2'-O-Methyluridine in a Mouse Model
Metabolic StepEnzyme Class (Putative)Product(s)Pathway Outcome
PhosphorylationUridine Kinase2'-O-methyluridine monophosphateAnabolism towards di- and tri-phosphate forms. researchgate.net
Glycosidic Bond CleavageUridine PhosphorylaseUracil and 2-O-methylribose-1-phosphateCatabolism and base salvage. researchgate.net
DeaminationCytidine Deaminase (acting on related cytidine analogs)(Leads to uridine analogs)Conversion between different nucleoside forms, as seen with related compounds. asm.org
ExcretionN/AUnmodified 2'-O-methyluridine and various metabolitesClearance from the body. researchgate.net

These studies in different research models highlight that 2'-O-methylated nucleosides are not inert. They are recognized and processed by cellular enzymes, leading to either degradation and salvage of their components or anabolic phosphorylation. The specific pathway taken can depend on the organism and the cellular context.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5'-O-DMT-2'-O-methyl-5-methyluridine, and how can regioselective protection strategies optimize yield?

  • Methodological Answer : The synthesis involves sequential protection of hydroxyl groups. The 5'-O-DMT (4,4'-dimethoxytrityl) group is introduced first to protect the 5'-OH, followed by 2'-O-methylation. A critical challenge is avoiding undesired side reactions at the 3'-OH during methylation. Evidence from phosphoramidite synthesis protocols (e.g., 5'-O-DMT-2'-TBDMS-Uridine ) suggests using steric hindrance (e.g., TBDMS groups) or mild alkylation conditions (e.g., methyl iodide with Ag₂O) to improve regioselectivity . Yield optimization often requires HPLC purification (≥97% purity) and monitoring via 31^{31}P NMR for phosphoramidite intermediates .

Q. How does the 2'-O-methyl modification impact the stability and hybridization properties of oligonucleotides containing this nucleoside?

  • Methodological Answer : The 2'-O-methyl group enhances nuclease resistance by blocking RNase cleavage and improves thermal stability (TmT_m) of RNA:DNA hybrids. Comparative studies using 2'-O-methyl-modified uridine analogs show a TmT_m increase of 1–2°C per modification due to preorganization of the sugar puckering (C3'-endo conformation). Stability assays in serum-containing media (e.g., 10% FBS at 37°C) are recommended to quantify degradation half-life .

Q. What analytical techniques are critical for confirming the identity and purity of 5'-O-DMT-2'-O-methyl-5-methyluridine?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+^+ for C40_{40}H49_{49}N4_4O9_9P: expected m/z 760.81) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect DMT-off products .
  • NMR : 1^1H and 13^{13}C NMR to confirm methyl and DMT group positions (e.g., δ 3.3 ppm for methoxy protons) .

Advanced Research Questions

Q. How do competing deprotection pathways during DMT removal affect oligonucleotide synthesis efficiency, and what mechanistic insights guide optimization?

  • Methodological Answer : Acid-labile DMT groups (e.g., 3% trichloroacetic acid in dichloromethane) are cleaved during solid-phase synthesis. Competing side reactions include incomplete detritylation (leading to truncated sequences) or overexposure causing depurination. Kinetic studies using UV monitoring (498 nm for DMT cation) reveal optimal cleavage times (e.g., 30–60 seconds). Mitigation strategies include iterative coupling cycles and real-time trityl monitoring .

Q. What enzymatic or chemical tools are available to study the metabolic fate of 2'-O-methyl-5-methyluridine in cellular systems?

  • Methodological Answer :

  • Metabolic Tracing : Radiolabeled 3^{3}H or 14^{14}C at the methyl group tracks incorporation into nucleic acids.
  • Glycosylase Assays : Enzymes like human SMUG1 or E. coli UDG can probe excision rates of modified nucleosides in duplex DNA (see 5-formyluracil studies for methodology) .
  • LC-MS/MS : Quantifies intracellular metabolites after extraction (e.g., methanol/water) and separation with ion-pairing chromatography .

Q. How can conflicting data on the antiviral activity of related 2'-modified nucleosides (e.g., 2'-fluoro vs. 2'-O-methyl) inform mechanistic studies of 5'-O-DMT-2'-O-methyl-5-methyluridine?

  • Methodological Answer : Contradictions arise from differences in viral polymerase fidelity or RNA secondary structure stabilization. For example, 2'-fluoro analogs exhibit stronger anti-YFV activity due to tighter polymerase binding, whereas 2'-O-methyl modifications may enhance immune evasion (e.g., masking RNA from TLR7). Comparative IC50_{50} assays in infected cell lines (e.g., Huh-7 for flaviviruses) and structural modeling (e.g., molecular docking with NS5 polymerase) resolve these discrepancies .

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